Benzoic acid;4-methoxybutan-1-ol
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Overview
Description
Benzoic acid;4-methoxybutan-1-ol is a compound that combines the properties of benzoic acid and 4-methoxybutan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-methoxybutan-1-ol is an alcohol with a methoxy group attached to the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-methoxybutan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the butanol chain.
4-Methoxybenzyl alcohol: Similar structure but lacks the carboxylic acid group.
4-Methoxybutanoic acid: Similar structure but lacks the aromatic ring
Uniqueness
Benzoic acid;4-methoxybutan-1-ol is unique due to the presence of both an aromatic carboxylic acid and a methoxy-substituted butanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
65597-16-2 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
benzoic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI Key |
YTBQYKPGBRFOIO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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